molecular formula C14H18N4O2S B14308262 1-(4-Butoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea CAS No. 113589-74-5

1-(4-Butoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B14308262
CAS No.: 113589-74-5
M. Wt: 306.39 g/mol
InChI Key: WYTFJWMVVMVXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a butoxyphenyl group and a thiadiazolyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 4-butoxyaniline with 5-methyl-1,3,4-thiadiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

1-(4-Butoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea: Similar structure but with a methoxy group instead of a butoxy group.

    1-(4-Ethoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness: 1-(4-Butoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound may confer distinct properties compared to its analogs.

Properties

CAS No.

113589-74-5

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

1-(4-butoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C14H18N4O2S/c1-3-4-9-20-12-7-5-11(6-8-12)15-13(19)16-14-18-17-10(2)21-14/h5-8H,3-4,9H2,1-2H3,(H2,15,16,18,19)

InChI Key

WYTFJWMVVMVXHS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.